molecular formula C22H13Cl2NO2S2 B12887349 4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 67002-19-1

4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12887349
CAS No.: 67002-19-1
M. Wt: 458.4 g/mol
InChI Key: FAYDTKVIEGAOAH-UHFFFAOYSA-N
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Description

4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 4-chlorobenzaldehyde with thiourea and benzoyl chloride under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired oxazole ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)methanone
  • 4,4’-Dichlorobenzophenone
  • Bis(4-chlorophenyl) disulfide

Uniqueness

4-(Bis((4-chlorophenyl)thio)methylene)-2-phenyloxazol-5(4H)-one is unique due to its oxazole ring structure combined with bis(4-chlorophenyl)thio groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

67002-19-1

Molecular Formula

C22H13Cl2NO2S2

Molecular Weight

458.4 g/mol

IUPAC Name

4-[bis[(4-chlorophenyl)sulfanyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C22H13Cl2NO2S2/c23-15-6-10-17(11-7-15)28-22(29-18-12-8-16(24)9-13-18)19-21(26)27-20(25-19)14-4-2-1-3-5-14/h1-13H

InChI Key

FAYDTKVIEGAOAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(SC3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl)C(=O)O2

Origin of Product

United States

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